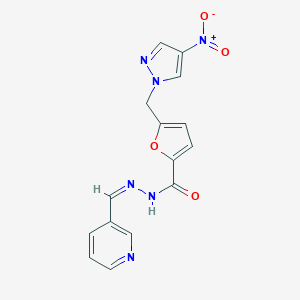
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-pyridinylmethylene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, pyridine, and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole or pyridine rings.
Applications De Recherche Scientifique
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Exhibits unique structural features and applications in energetic materials.
Uniqueness
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide is unique due to its combination of pyrazole, pyridine, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H12N6O4 |
|---|---|
Poids moléculaire |
340.29g/mol |
Nom IUPAC |
5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-pyridin-3-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N6O4/c22-15(19-17-7-11-2-1-5-16-6-11)14-4-3-13(25-14)10-20-9-12(8-18-20)21(23)24/h1-9H,10H2,(H,19,22)/b17-7- |
Clé InChI |
HSDKIVYGSYGNGY-IDUWFGFVSA-N |
SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES isomérique |
C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


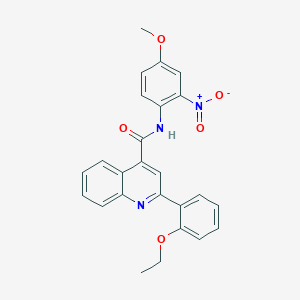
![N-(1-adamantyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B446261.png)
![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}isonicotinamide](/img/structure/B446262.png)
![2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE](/img/structure/B446263.png)
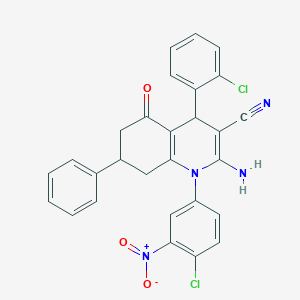
![7-methyl-5-phenyl-N'-(2,4,5-trimethoxybenzylidene)pyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B446266.png)
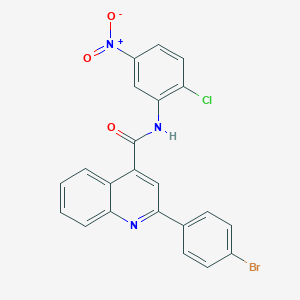
![2-(4-tert-butylphenyl)-N'-[(Z)-(pentafluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B446274.png)

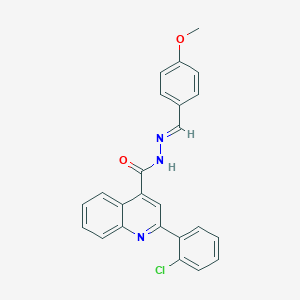
![Isopropyl 2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446279.png)
![3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B446281.png)
![4-[5-(3-chlorophenyl)-2-furyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B446282.png)
![N-[3-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B446283.png)
